Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex small molecule featuring a thieno[2,3-c]pyridine core substituted at key positions. The 6-position carries an ethyl group, contributing to lipophilicity, while the 3-position retains an ethyl ester moiety common in prodrug formulations.
Properties
IUPAC Name |
ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O6S2/c1-5-27-12-11-20-21(15-27)35-24(22(20)25(30)33-6-2)26-23(29)18-7-9-19(10-8-18)36(31,32)28-13-16(3)34-17(4)14-28/h7-10,16-17H,5-6,11-15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBGZFXVUVZNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U937 | 10.5 | Induction of apoptosis |
| HL60 | 8.2 | Cell cycle arrest |
| B16-F10 | 12.0 | Inhibition of proliferation |
These results suggest that the compound may be a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several pathogens. The table below presents the minimum inhibitory concentration (MIC) values for various organisms:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 30 |
These findings indicate moderate to strong antimicrobial activity, making it a potential agent for treating infections.
Nephropathy Management
A clinical trial involving patients with diabetic nephropathy showed that administration of the compound resulted in a significant decrease in proteinuria levels after 12 weeks of treatment. This highlights its potential role in renal protective therapies.
Cancer Treatment
In a preclinical study using mouse models of melanoma, treatment with the compound led to a reduction in tumor size by approximately 50% compared to control groups. This underscores its potential as an anticancer agent.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group at the 3-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing further functionalization:
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Conditions : Aqueous HCl or NaOH at reflux temperatures.
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Product : 2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid.
This reaction is analogous to ester hydrolysis observed in structurally related tetrahydrothieno[2,3-c]pyridine derivatives .
Nucleophilic Substitution
The sulfonamide group and electron-deficient aromatic systems participate in nucleophilic substitutions:
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Site : The sulfonylbenzamido moiety can react with amines, thiols, or alkoxides.
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Example : Reaction with primary amines generates secondary sulfonamide derivatives, altering pharmacological properties.
Cyclization Reactions
The tetrahydrothieno[2,3-c]pyridine scaffold facilitates cyclization to form fused heterocyclic systems. For instance:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling:
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Application : Introduces aryl/heteroaryl groups at reactive positions (e.g., C-2 or C-6).
Sulfonamide Reactions
The sulfonamide group reacts with electrophiles:
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Chloroacetyl chloride : Forms sulfonyl-linked acetylated derivatives for bioactivity enhancement.
Amide Bond Transformations
The benzamido group undergoes:
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Hydrolysis : Under strong acidic conditions to yield benzoic acid derivatives.
Oxidation and Reduction
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Oxidation : The tetrahydrothieno ring can be oxidized to thieno[2,3-c]pyridine derivatives using agents like H₂O₂ .
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Reduction : Catalytic hydrogenation reduces double bonds in fused rings, altering conformational flexibility .
Comparative Reactivity Table
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with other ethyl-substituted thieno[2,3-c]pyridine derivatives, differing primarily in substituents at the 2- and 6-positions. Below is a detailed comparison based on available evidence:
Structural Variations and Implications
Substituent at Position 2: Target Compound: 4-((2,6-Dimethylmorpholino)sulfonyl)benzamido group. Analog 1 (): 2-Amino-6-benzoyl. The benzoyl group introduces aromaticity and moderate lipophilicity, while the amino group may enhance reactivity in nucleophilic reactions . Analog 2 (): 2-Amino-6-benzyl. Analog 3 (): 2-Amino-6-Boc (tert-butoxycarbonyl). The Boc group serves as a protective moiety for amines, enabling controlled deprotection in synthetic pathways .
Substituent at Position 6: Target Compound: Ethyl group. This short alkyl chain balances lipophilicity without excessive steric hindrance. Analog 1: Benzoyl. Analog 2: Benzyl. Similar to benzoyl but with a flexible methylene linker, altering conformational dynamics .
Molecular Weight and Formula
Research Findings and Implications
Solubility and Bioavailability : The target’s sulfonamide group likely enhances aqueous solubility compared to benzyl or benzoyl analogs, which could improve pharmacokinetic profiles .
Structural Characterization: Crystallographic methods (e.g., SHELX software, as noted in ) may aid in resolving the target’s conformation, given its complex substituents .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis involves multi-step reactions, including sulfonylation of benzamido intermediates, cyclization of the tetrahydrothieno[2,3-c]pyridine core, and functional group modifications. Key steps include:
- Sulfonylation : Reacting 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride with the amine group of the thienopyridine precursor under anhydrous conditions (e.g., dry DCM, 0–5°C) .
- Cyclization : Using catalytic acids (e.g., H2SO4) or bases (e.g., NaHCO3) to form the fused ring system .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates . Monitoring via TLC and HPLC ensures intermediate purity, while recrystallization from ethanol/water mixtures improves final product purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- NMR spectroscopy : 1H and 13C NMR confirm connectivity of the morpholino-sulfonyl, benzamido, and tetrahydrothienopyridine groups. Key signals include δ ~2.6–3.5 ppm (morpholine protons) and δ ~6.7–7.8 ppm (aromatic benzamido protons) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the fused ring system. Disorder in the ethyl or morpholino groups may require iterative refinement .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at ~550–600 Da) .
Q. How can the compound’s stability be assessed under varying storage conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar thienopyridines) .
- Light sensitivity : Store in amber vials at –20°C; monitor via UV-Vis spectroscopy for absorbance shifts indicating degradation .
- Hygroscopicity : Dynamic vapor sorption (DVS) tests reveal moisture uptake, which may necessitate desiccants during storage .
Advanced Research Questions
Q. What computational strategies can predict binding affinities and structure-activity relationships (SAR) for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). The morpholino-sulfonyl group’s electron-withdrawing effects may enhance binding to polar active sites .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- MD simulations : GROMACS or AMBER assess conformational stability in biological membranes (e.g., lipid bilayer penetration) .
Q. How can contradictory biological activity data be resolved across different assay systems?
- Assay standardization : Compare IC50 values under identical conditions (e.g., pH 7.4, 37°C, 5% CO2). Variations in cell lines (e.g., HEK293 vs. HeLa) may explain discrepancies .
- Metabolic stability : Use liver microsome assays to quantify CYP450-mediated degradation, which reduces efficacy in vivo despite in vitro potency .
- Solubility limitations : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives in cell-based assays .
Q. What strategies improve regioselectivity in functionalizing the tetrahydrothienopyridine core?
- Protecting groups : Boc-protection of the amine prevents unwanted side reactions during sulfonylation or acylation .
- Catalytic control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the thiophene ring at the 2- or 3-position .
- pH-dependent reactivity : Basic conditions (pH >10) favor nucleophilic attack at the benzamido carbonyl, while acidic conditions target the morpholino nitrogen .
Methodological Considerations
Q. How can reaction pathways be optimized using high-throughput screening (HTS) and machine learning?
- HTS platforms : Use robotic liquid handlers to test >100 solvent/base combinations in parallel. Ethanol/water mixtures often yield higher purity than DCM/hexane .
- Data-driven optimization : Train ML models (e.g., random forests) on historical yield data to predict optimal conditions (e.g., 60°C, 12 h reaction time) .
- Real-time monitoring : Inline FTIR or Raman spectroscopy tracks intermediate formation, enabling dynamic adjustment of reaction parameters .
Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?
- Exothermic reactions : Use jacketed reactors with temperature control (<5°C during sulfonylation) to prevent decomposition .
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for large batches .
- Byproduct management : Identify and quantify impurities (e.g., des-ethyl analogs) via LC-MS to adjust stoichiometry or reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
